

Spectroscopic Properties of 1,10-Phenanthroline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,10-Phenanthroline hydrochloride**

Cat. No.: **B147401**

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic properties of **1,10-Phenanthroline hydrochloride**, a crucial heterocyclic organic compound widely utilized in analytical chemistry, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy characteristics.

UV-Visible Spectroscopy

1,10-Phenanthroline hydrochloride exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from $\pi \rightarrow \pi^*$ electronic transitions within the aromatic ring system. The position and intensity of these bands are sensitive to the solvent environment.

Quantitative UV-Vis Data

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$)	Reference
Methanol	230, 264	Not specified	[1]
Not specified	265	31,500	[2]
Water	232	Not specified	[3]

Note: Data for 1,10-phenanthroline hydrate is often used as a proxy due to the similar chromophore.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for acquiring the UV-Vis absorption spectrum of **1,10-Phenanthroline hydrochloride** is as follows:

1.2.1 Materials and Equipment:

- **1,10-Phenanthroline hydrochloride**
- Spectrophotometric grade solvent (e.g., ethanol, methanol, or deionized water)
- Volumetric flasks and pipettes
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

1.2.2 Sample Preparation:

- Prepare a stock solution of **1,10-Phenanthroline hydrochloride** of a known concentration (e.g., 1×10^{-3} M) by accurately weighing the compound and dissolving it in the chosen solvent in a volumetric flask.
- From the stock solution, prepare a series of dilutions (e.g., 1×10^{-4} M, 5×10^{-5} M, 1×10^{-5} M) to determine the molar absorptivity and verify Beer's Law.

1.2.3 Data Acquisition:

- Turn on the spectrophotometer and allow the lamps to warm up.
- Set the wavelength range for the scan (e.g., 200-400 nm).
- Use the pure solvent as a blank to zero the instrument.
- Measure the absorbance of each prepared solution at the determined λ_{max} .

- Plot a calibration curve of absorbance versus concentration to verify linearity.

Infrared (IR) Spectroscopy

The IR spectrum of **1,10-Phenanthroline hydrochloride** provides valuable information about its molecular structure, revealing characteristic vibrational frequencies of its functional groups.

Quantitative IR Data

The following table summarizes the major IR absorption bands for 1,10-phenanthroline, which are expected to be very similar for its hydrochloride salt, with potential shifts in the N-H and C-N stretching regions upon protonation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3437	Strong, broad	O-H stretch (of hydrate)
1635	Strong	C=C stretching
1584	Strong	C=N stretching
1516	Medium	Aromatic skeleton vibration
1113	Medium	C-C-C in-plane bending
854	Strong	C-H out-of-plane bending
738	Strong	C-H out-of-plane bending

Data is for 1,10-phenanthroline monohydrate.[\[4\]](#)[\[5\]](#)

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

2.2.1 Materials and Equipment:

- 1,10-Phenanthroline hydrochloride**
- FT-IR grade Potassium Bromide (KBr), dried

- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

2.2.2 Sample Preparation:

- Place approximately 1-2 mg of **1,10-Phenanthroline hydrochloride** and 100-200 mg of dry KBr powder into an agate mortar.
- Gently grind the mixture until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[\[6\]](#)[\[7\]](#)
- Transfer a portion of the powdered mixture into the pellet die.
- Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[8\]](#)

2.2.3 Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of **1,10-Phenanthroline hydrochloride** in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Protonation at one of the nitrogen atoms in the hydrochloride salt will lead to downfield shifts of the neighboring protons and carbons compared to the free base.

Quantitative ^1H NMR Data

The chemical shifts for 1,10-phenanthroline are provided below. For the hydrochloride salt, a downfield shift, particularly for protons adjacent to the protonated nitrogen, is expected.

Proton	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity	J (Hz)
H-2, H-9	9.18	dd	4.3, 1.8
H-4, H-7	8.22	dd	8.1, 1.8
H-3, H-8	7.60	dd	8.1, 4.3
H-5, H-6	7.75	s	-

Reference for 1,10-phenanthroline in CDCl_3 .^[9] In DMSO-d_6 , the ring protons of 1,10-phenanthroline appear in the range of 7.70-9.50 ppm.^[10]

Quantitative ^{13}C NMR Data

The following table presents the ^{13}C chemical shifts for 1,10-phenanthroline.

Carbon	Chemical Shift (δ) in CDCl_3 (ppm)
C-2, C-9	150.3
C-4, C-7	136.2
C-5, C-6	126.5
C-3, C-8	123.4
C-10a, C-10b	145.7
C-4a, C-6a	128.9

Note: This is a representative assignment for the parent compound.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

3.3.1 Materials and Equipment:

- **1,10-Phenanthroline hydrochloride**
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tubes (5 mm diameter)
- NMR spectrometer (e.g., 300 MHz or higher)
- Tetramethylsilane (TMS) as an internal standard

3.3.2 Sample Preparation:

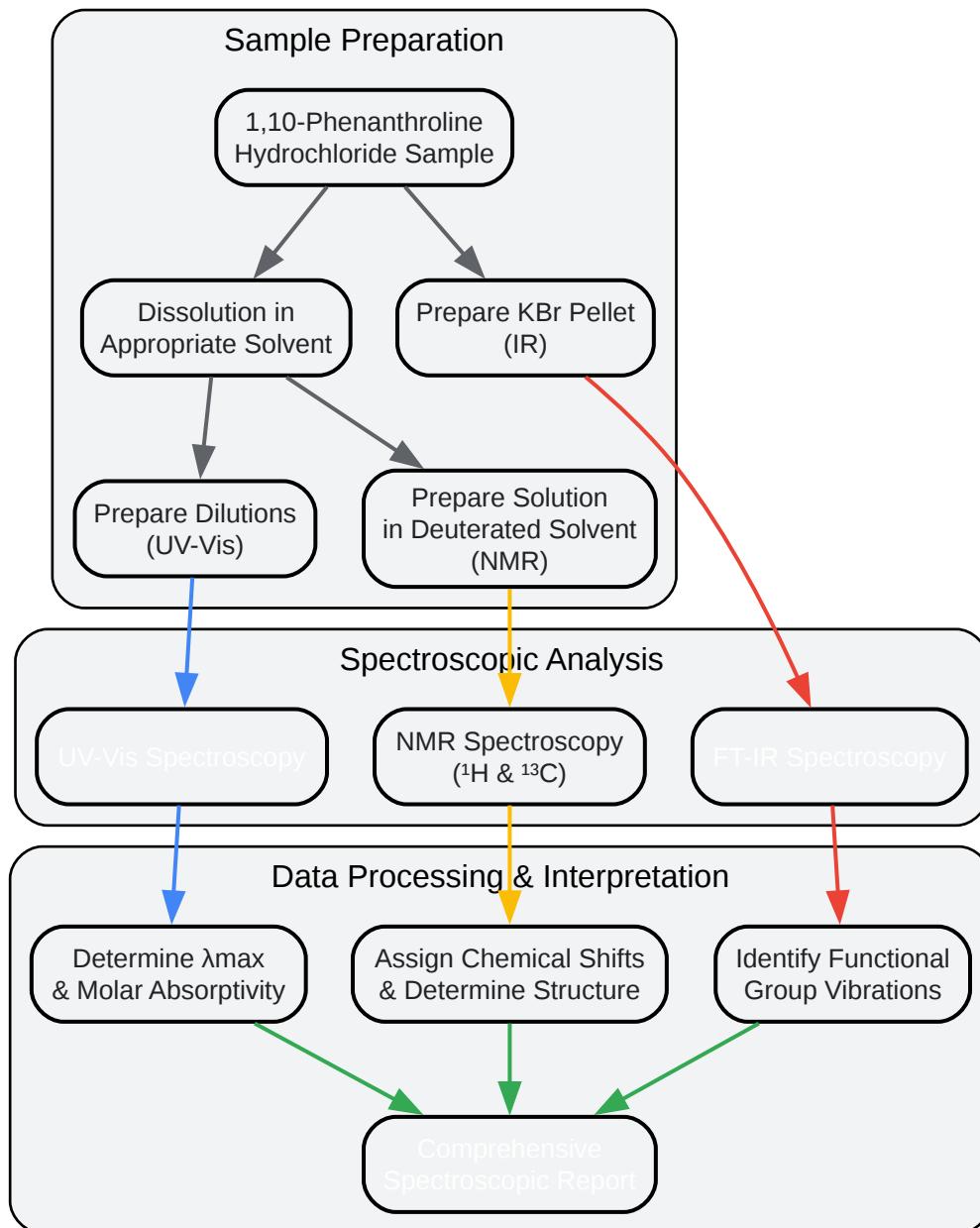
- Dissolve 5-10 mg of **1,10-Phenanthroline hydrochloride** in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Add a small amount of TMS (0 ppm reference) to the solution.
- Transfer the solution into a clean, dry NMR tube.

3.3.3 Data Acquisition:

- Insert the NMR tube into the spectrometer probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- Acquire the ¹H spectrum, typically with a spectral width of 0-12 ppm.
- Acquire the ¹³C spectrum, typically with a spectral width of 0-160 ppm. Standard acquisition involves proton decoupling.
- Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of **1,10-Phenanthroline hydrochloride**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. helsinki.fi [helsinki.fi]
- 8. shimadzu.com [shimadzu.com]
- 9. o-Phenanthroline(66-71-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Properties of 1,10-Phenanthroline Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147401#spectroscopic-properties-uv-vis-ir-nmr-of-1-10-phenanthroline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com